molecular formula C13H16Cl3NO3 B2931047 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride CAS No. 1798724-58-9

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride

Cat. No.: B2931047
CAS No.: 1798724-58-9
M. Wt: 340.63
InChI Key: ZXCTZKXABWEZQE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a morpholin-4-yl group, and a propanoic acid moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dichlorophenylpropionic acid and morpholine.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 3,4-dichlorophenylpropionic acid and the amine group of morpholine. This reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3,4-Dichlorophenyl)propionic acid: This compound lacks the morpholin-4-yl group.

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): This compound has a different functional group and is used as a herbicide.

  • Linuron: Another herbicide with a similar dichlorophenyl group but different structural features.

Uniqueness: The presence of the morpholin-4-yl group in 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid hydrochloride distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-morpholin-4-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3.ClH/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-19-6-4-16;/h1-2,7,12H,3-6,8H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCTZKXABWEZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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